

Spectroscopic Analysis of 1,3-dibromo-2-methyl-5-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-dibromo-2-methyl-5-nitrobenzene

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This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound **1,3-dibromo-2-methyl-5-nitrobenzene**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of the spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this guide utilizes predicted data to facilitate compound identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectral data for **1,3-dibromo-2-methyl-5-nitrobenzene**. These predictions are based on computational algorithms and provide an expected spectroscopic profile for the compound.

Table 1: Predicted ^1H NMR Spectral Data for **1,3-dibromo-2-methyl-5-nitrobenzene**

Chemical Shift (ppm)	Splitting Pattern	Integration	Assignment
8.12	d	1H	H-4
7.95	d	1H	H-6
2.50	s	3H	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz. d: doublet, s: singlet.

Table 2: Predicted ¹³C NMR Spectral Data for **1,3-dibromo-2-methyl-5-nitrobenzene**

Chemical Shift (ppm)	Assignment
149.5	C-5
141.0	C-2
135.0	C-6
130.0	C-4
125.0	C-1
120.0	C-3
23.0	-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz.

Table 3: Predicted IR Spectral Data for **1,3-dibromo-2-methyl-5-nitrobenzene**

Frequency (cm ⁻¹)	Functional Group Assignment
3100-3000	C-H stretch (aromatic)
2970-2850	C-H stretch (aliphatic)
1590-1575, 1475-1450	C=C stretch (aromatic)
1530-1500	N-O asymmetric stretch (nitro group)
1350-1330	N-O symmetric stretch (nitro group)
800-600	C-Br stretch

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds. These methods are standard procedures and would be applicable for the analysis of **1,3-dibromo-2-methyl-5-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL. The solution must be free of any particulate matter.
- **Instrumentation:** The NMR tube is placed in the spectrometer's probe.
- **Data Acquisition:**
 - The magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard single-pulse experiment is typically performed.
 - For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each carbon.[\[1\]](#)
 - The number of scans is adjusted to obtain an adequate signal-to-noise ratio.
- **Data Processing:**

- The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** The sample is brought into firm contact with the crystal using a pressure clamp.
- **Data Acquisition:**
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then collected. The instrument measures the infrared light that is absorbed by the sample.
- **Data Processing:** The final spectrum is presented as absorbance or transmittance versus wavenumber (cm^{-1}).

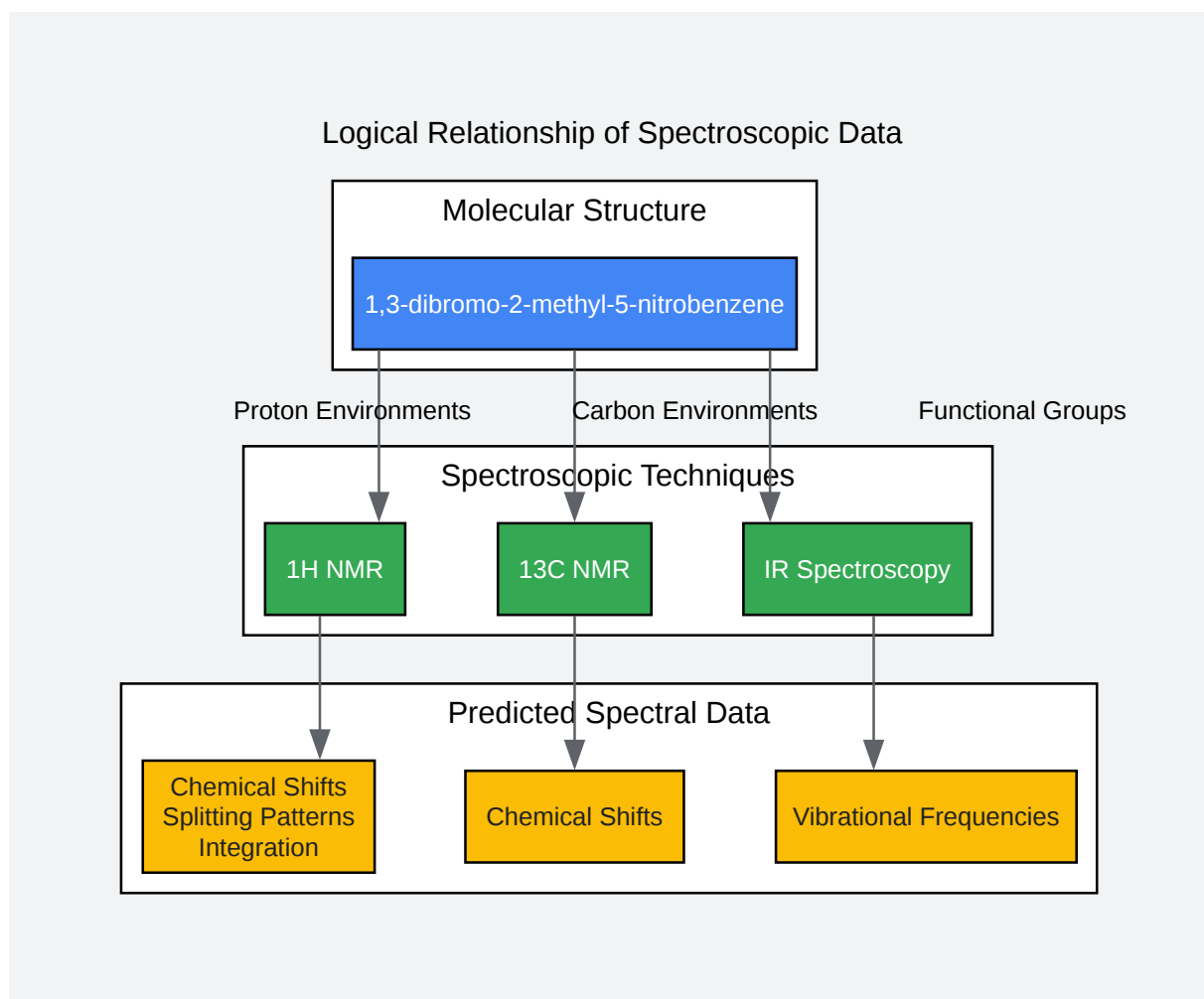
Another method for solid samples is the KBr pellet method.[\[2\]](#)

- **Sample Preparation:** 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[\[2\]](#) This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[2\]](#)
- **Instrumentation:** The KBr pellet is placed in a sample holder in the path of the IR beam.
- **Data Acquisition:** A background spectrum is typically run with an empty sample holder. The sample spectrum is then recorded.

- Data Processing: The spectrum is displayed as absorbance or transmittance versus wavenumber (cm^{-1}).

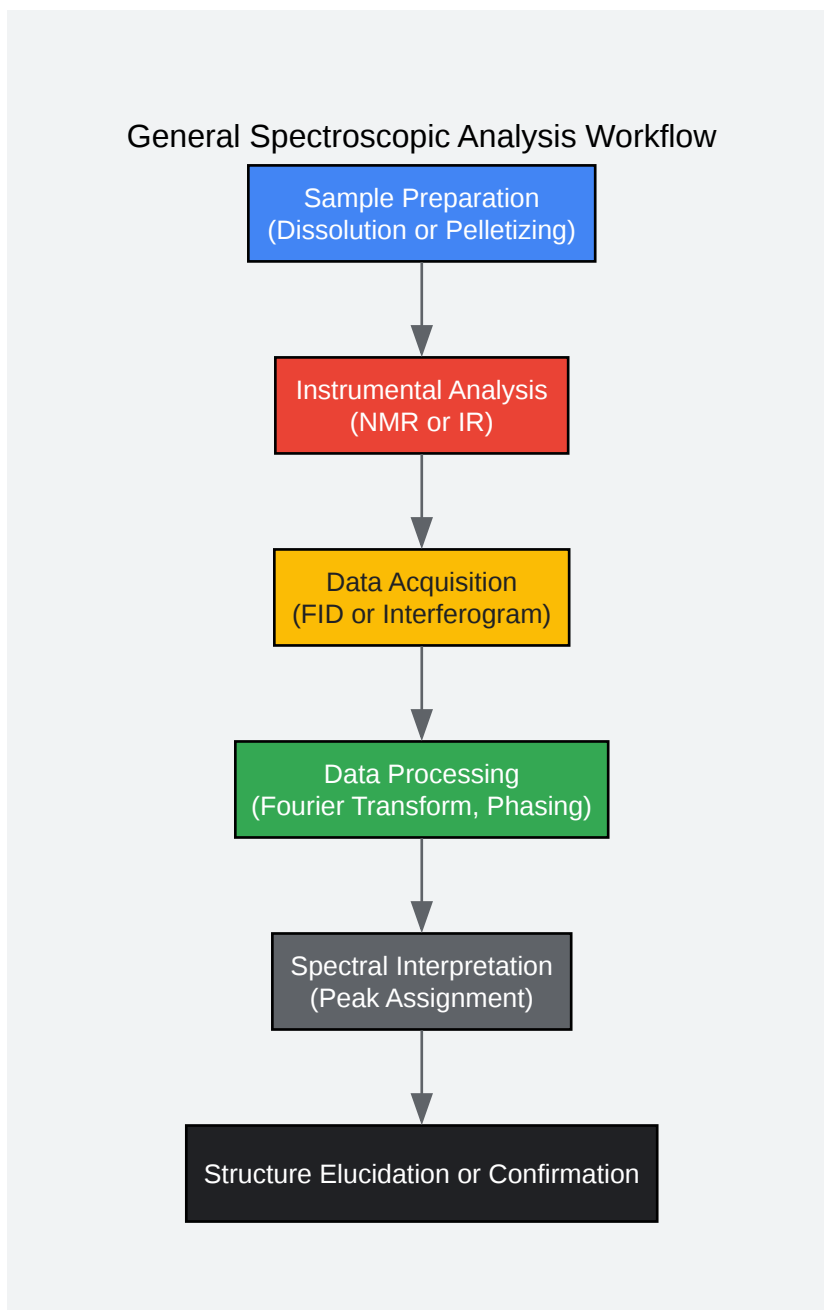
Visualizations

The following diagrams illustrate the relationship between the molecular structure and its spectroscopic data, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between molecular structure and spectral data.



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Caption: A generalized workflow for spectroscopic analysis.

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References

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